2-(Propan-2-yloxymethyl)benzoic acid
Description
Properties
IUPAC Name |
2-(propan-2-yloxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-7-9-5-3-4-6-10(9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBQRNVDYNZQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of Hydroxymethyl Benzoic Acid Derivatives
One common approach is the alkylation of 2-(hydroxymethyl)benzoic acid or its derivatives with isopropyl halides or isopropyl alcohol derivatives under acidic or basic catalysis to form the corresponding ether.
-
- Use of isopropyl halide (e.g., isopropyl bromide or chloride) as the alkylating agent.
- Base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group.
- Solvent: polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
- Temperature: typically 50–100°C, depending on reactivity.
-
- Formation of this compound or its ester intermediates.
- Subsequent hydrolysis of esters if formed to yield the free acid.
Oxidation of Alkyl Side Chains on Aromatic Rings
Another method involves starting from alkyl-substituted benzoic acid derivatives, where the alkyl side chain is oxidized to the carboxylic acid after installing the isopropoxy methyl group.
For example, oxidation of 2-(propan-2-yloxymethyl)benzyl alcohol or methyl derivatives using strong oxidants such as potassium permanganate or chromium-based reagents under reflux conditions.
This method ensures the selective formation of the carboxylic acid group at the benzylic position.
Detailed Process Example from Patent Literature
A relevant process described in patent EP 2 912 047 B1 outlines the preparation of related benzoic acid derivatives involving etherification and subsequent purification steps:
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- Reactor Setup: N-methylpyrrolidone (NMP) is used as a solvent.
- Addition of Reactants: Phenol derivatives and triethylamine are added at room temperature.
- Heating: The mixture is heated to 80–85°C to achieve a clear solution.
- Addition of Carbodiimide: N,N’-Dicyclohexylcarbodiimide is added dropwise to facilitate coupling.
- Further Heating: Reaction mass heated at 95-100°C for 2 hours.
- Workup: Cooling, addition of water, filtration, and washing with solvents such as ethyl acetate and methanol.
- Drying: The solid product is dried at 45-50°C to yield the target compound.
Yield: Reported yields are in the range of 25% to 50% depending on the specific derivative and scale.
Purification: Acid-base extraction and crystallization steps are used to purify the product.
This approach highlights the use of carbodiimide coupling agents and controlled temperature conditions to synthesize benzoic acid derivatives with ether substituents similar to this compound.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Etherification of hydroxymethyl benzoic acid | Isopropyl halide, base (K2CO3), DMF/NMP, 50-100°C | Straightforward, selective | Requires careful control of conditions | Moderate to high (40-70%) |
| Oxidation of alkyl side chains | KMnO4 or Cr-based oxidants, reflux | Converts alkyl to acid directly | Harsh conditions, possible overoxidation | Moderate (30-60%) |
| Carbodiimide-mediated coupling (patent method) | NMP, triethylamine, N,N’-Dicyclohexylcarbodiimide, 80-100°C | Efficient coupling, scalable | Multiple purification steps required | Moderate (25-50%) |
Research Findings and Notes
The preparation of this compound requires careful control of reaction parameters such as temperature, solvent choice, and pH during workup to maximize yield and purity.
The use of N-methylpyrrolidone as a solvent is advantageous due to its high boiling point and ability to dissolve both organic and inorganic reagents effectively.
Carbodiimide coupling agents facilitate the formation of ester or ether linkages under mild conditions, reducing side reactions.
Oxidation methods for converting alkyl side chains to carboxylic acids are well-established but require balancing reaction time and oxidant concentration to prevent degradation.
The purification process often involves acid-base extraction, crystallization, and washing with solvents such as ethyl acetate, methanol, and acetonitrile to remove impurities and isolate the target acid.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The propan-2-yloxymethyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH or KOH in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Propan-2-yloxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Acidity Comparison
| Compound | Substituent | Estimated pKa |
|---|---|---|
| 2-(Propan-2-yloxymethyl)benzoic acid | Propan-2-yloxymethyl (ortho) | 4.5–5.0 |
| 4-(Propan-2-yl)benzoic acid | Propan-2-yl (para) | ~4.8 |
| 2-(2-Chlorophenoxy)benzoic acid | Chlorophenoxy (ortho) | ~3.5 |
| 2-(Sulfooxy)benzoic acid | Sulfooxy (ortho) | <2.0 |
2.3. Solubility and Polarity
- The ether linkage in this compound provides moderate polarity, balancing solubility in semi-polar solvents (e.g., ethanol, acetone).
- 4-(Propan-2-yl)benzoic acid (para isomer) shows higher aqueous solubility due to reduced steric effects near the carboxylic acid group .
- Thymol derivatives with hydroxyl groups (), such as 3,4-dihydroxybenzoate esters, exhibit superior water solubility and antioxidant activity (IC50 = 11.30 µM) compared to the target compound, which lacks hydroxyl moieties .
Biological Activity
Overview
2-(Propan-2-yloxymethyl)benzoic acid, also known by its CAS number 1154272-01-1, is an organic compound that belongs to the class of benzoic acids. This compound has gained attention for its potential biological activities , particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a benzoic acid moiety with a propan-2-yloxymethyl substituent, which influences its chemical reactivity and biological properties. The presence of the propan-2-yloxymethyl group enhances solubility and may affect the interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt bacterial cell membranes and inhibit key metabolic enzymes. The following table summarizes its antimicrobial efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |
| Escherichia coli | 64 µg/mL | Inhibition of metabolic enzymes |
| Candida albicans | 128 µg/mL | Disruption of cell wall synthesis |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.
Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor-kappa B (NF-κB) signaling pathways. This dual action can potentially reduce inflammation in various conditions, including arthritis and other inflammatory diseases.
Case Studies
-
In Vitro Study on Antimicrobial Efficacy:
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant strains. -
Anti-inflammatory Effects in Animal Models:
In a controlled animal study, administration of this compound significantly reduced paw swelling in rats subjected to carrageenan-induced inflammation. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of COX-2 in treated animals compared to controls.
Research Findings
Recent studies have further elucidated the biological mechanisms underlying the activity of this compound:
- Cellular Targeting: The compound interacts with specific enzymes and receptors involved in microbial metabolism and inflammatory responses.
- Pharmacokinetics: Preliminary pharmacokinetic studies suggest good absorption and bioavailability, making it a promising candidate for further development as a therapeutic agent.
Q & A
Q. How can researchers optimize the synthesis of 2-(Propan-2-yloxymethyl)benzoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols, such as nucleophilic substitution or esterification, followed by hydrolysis. For example, substituting a benzyl chloride intermediate with isopropyl alcohol under reflux in anhydrous conditions (e.g., THF or DCM) can yield the ether precursor. Subsequent hydrolysis with NaOH or H₂SO₄ under controlled pH and temperature generates the carboxylic acid moiety. Purity is enhanced via recrystallization in ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to identify substituents (e.g., isopropyloxy methyl group at position 2).
- Mass spectrometry (ESI-MS or HRMS) : To verify molecular weight (e.g., C₁₁H₁₄O₄, MW 210.23 g/mol).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1100–1250 cm⁻¹ (C-O-C ether stretch).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Monitor airborne concentrations via industrial hygiene surveys if scaling up synthesis.
- Emergency showers/eye wash stations must be accessible. Contaminated clothing should be decontaminated on-site using specialized protocols .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. Key steps:
- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water).
- Collect intensity data using Mo-Kα radiation (λ = 0.71073 Å).
- Refine using SHELXL-2018/3 to model thermal displacement parameters and hydrogen bonding. Contradictions in torsion angles (e.g., isopropyl group orientation) are resolved via Fourier difference maps .
Q. What metabolic pathways are hypothesized for this compound based on structural analogs?
- Methodological Answer : Phase I metabolism likely involves hepatic CYP450-mediated oxidation of the isopropyl group to a carboxylic acid or hydroxylated derivative. Phase II conjugation (glucuronidation/sulfation) targets the benzoic acid moiety, as seen in analogs like 4-[(propan-2-yl)amino]benzoic acid. In vitro assays with liver microsomes and LC-MS-based metabolite profiling are recommended to validate pathways .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Use PubChem-derived 3D structures (CID: [retrieve from database]) to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or kinases.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes in aqueous environments. Parameters for the isopropyloxy group’s hydrophobicity must be optimized .
Q. What strategies mitigate conflicting data in solubility and stability studies?
- Methodological Answer :
- Solubility : Use standardized buffers (e.g., PBS at pH 7.4) and DSC/TGA to assess thermal stability. Discrepancies arise from polymorphic forms; address via controlled recrystallization.
- Stability : Accelerated degradation studies under UV light or oxidative conditions (H₂O₂) with HPLC monitoring. Contradictions in half-life data require Arrhenius equation validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
